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An In-Depth Technical Guide to the Physical Properties of 1-(4-
Nitrophenyl)cyclopentanecarbonitrile

Introduction

1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS No. 91392-33-5) is an organic compound
featuring a unique combination of a polar nitrophenyl group, a non-polar cyclopentane ring, and
a cyano moiety.[1][2] This structural arrangement makes it a molecule of interest for synthetic
chemists and drug development professionals. While commercially available, its physical
properties are not extensively documented in publicly accessible literature, necessitating a
systematic approach to its characterization for any research or development application.

This guide serves as a comprehensive technical framework for determining the essential
physical and spectroscopic properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile. As a
Senior Application Scientist, the objective is not merely to present data but to provide the
underlying principles and detailed, field-proven methodologies required to generate reliable and
reproducible results. This document is structured to empower researchers to perform a
thorough characterization, ensuring both scientific integrity and practical applicability.

Molecular Structure and Computational Overview
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A molecule's physical properties are a direct consequence of its structure. Understanding the
constituent functional groups is paramount to predicting its behavior.

e Structure:

o Nitrophenyl Group: The aromatic ring substituted with a nitro group (-NO3) is strongly
electron-withdrawing and highly polar. This group is a key contributor to the molecule's
potential for intermolecular dipole-dipole interactions.

o Cyclopentane Ring: A non-polar, aliphatic ring that adds steric bulk and lipophilicity.

o Nitrile Group (-C=N): A polar functional group that can participate in hydrogen bonding as
an acceptor and contributes to the molecule's overall polarity.

The combination of these groups suggests that 1-(4-nitrophenyl)cyclopentanecarbonitrile is
a solid at room temperature with moderate to low solubility in water and good solubility in
common organic solvents.[3]

Table 1: Key Molecular and Computational Properties

Property Value Source
CAS Number 91392-33-5 [1][2]
Molecular Formula C12H12N202 [1][4]
Molecular Weight 216.24 g/mol [11[5]

Topological Polar Surface Area

66.93 A2 [1]
(TPSA)

| Predicted LogP | 2.93 |[1] |

The TPSA value indicates the surface area occupied by polar atoms, suggesting the molecule
has polar characteristics. The predicted LogP (a measure of lipophilicity) suggests a preference
for non-polar environments over agueous ones, which is a critical consideration in drug
development for membrane permeability.
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Determination of Melting Point

The melting point is a fundamental physical property that provides a primary indication of a
compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C),
whereas impurities will depress the melting point and broaden the range.[7]

Causality Behind Experimental Choice

The capillary method using a modern digital melting point apparatus is selected for its
precision, reproducibility, and small sample requirement.[8] The controlled heating rate is
critical; a rapid temperature ramp can lead to an erroneously wide and high melting range due
to delays in heat transfer from the apparatus to the sample. A slower ramp near the expected
melting point ensures thermal equilibrium is maintained.

Experimental Protocol: Capillary Melting Point
Determination

o Sample Preparation: Ensure the 1-(4-nitrophenyl)cyclopentanecarbonitrile sample is
completely dry and finely powdered.

o Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to
collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into
the sealed end. A sample height of 2-3 mm is ideal.

o Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

e Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-
20°C below the expected melting point. If the melting point is unknown, a preliminary rapid
determination is performed first on a separate sample to find an approximate value.[7]

o Controlled Determination: Once the plateau temperature is reached, reduce the heating rate
to 1-2°C per minute to allow for accurate observation.

e Observation and Recording: Record two temperatures:

o Ti: The temperature at which the first drop of liquid appears.
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o T2: The temperature at which the entire sample has completely melted into a clear liquid.

o Reporting: The melting point is reported as the range T1 — T2. For a pure sample, this range
should be narrow.

Workflow for Melting Point Determination
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Caption: Workflow for determining the melting point via the capillary method.
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Solubility Profiling

Solubility is a critical parameter for drug development, influencing formulation, administration
routes, and bioavailability. A qualitative solubility profile is established by testing the compound
against a series of solvents of varying polarity and pH.[9][10] The guiding principle is "like
dissolves like"; polar compounds dissolve in polar solvents, and non-polar compounds dissolve
in non-polar solvents.[9]

Causality Behind Experimental Choice

This protocol uses a standard battery of solvents to classify the compound based on its
functional groups.[11][12] Water tests for overall polarity. The use of acidic (5% HCI) and basic
(5% NaOH) solutions probes for the presence of basic or acidic functional groups, respectively.
While 1-(4-nitrophenyl)cyclopentanecarbonitrile does not have a strongly acidic or basic
group, this testing is a standard part of a comprehensive workup. An organic solvent like
ethanol is used as a representative polar organic solvent.

Experimental Protocol: Qualitative Solubility Testing

o Preparation: In separate, clearly labeled small test tubes, place approximately 20-30 mg of
1-(4-nitrophenyl)cyclopentanecarbonitrile.

e Solvent Addition: To each tube, add 1 mL of one of the test solvents (Water, 5% NaOH, 5%
HCI, Ethanol) dropwise, shaking vigorously after each addition.

o Observation: Observe whether the solid dissolves completely. If it does not, gently warm the
test tube to check for temperature effects on solubility.

e Recording: Record the results as "Soluble,” "Partially Soluble," or "Insoluble” for each solvent
at both room temperature and upon warming.

Table 2: Solubility Profile Log
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. Predicted Observation Observation

Solvent Polarity .

Solubility (Room Temp) (Warmed)
Water Very High Insoluble
5% HCI (aq) High (lonic) Insoluble
5% NaOH (aq) High (lonic) Insoluble
Ethanol Medium-High Soluble
Acetone Medium Soluble

Sparing!
Toluene Low paringly

Soluble

| Hexane | Very Low | Insoluble | | |
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Caption: Logical flowchart for qualitative solubility classification.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A
combination of FTIR, NMR, and Mass Spectrometry creates a unique "fingerprint" of the
compound.[13]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.[14][15]

e Principle: Different types of chemical bonds vibrate at characteristic frequencies. When
infrared radiation matching a bond's vibrational frequency passes through the sample, the
energy is absorbed.[16] A spectrum plotting absorbance versus wavenumber reveals the
presence of specific functional groups.[13]

o Methodology (KBr Pellet):
o Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.
o Grind the mixture thoroughly to a fine powder.
o Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
o Place the disc in the spectrometer's sample holder and acquire the spectrum.
» Expected Characteristic Absorptions:
o ~2240 cm~1: A sharp, medium-intensity peak characteristic of the C=N (nitrile) stretch.

o ~1520 cm~t and ~1350 cm~1: Two strong, sharp peaks corresponding to the asymmetric
and symmetric stretching vibrations of the NO2 (nitro) group, respectively.

o ~3100-3000 cm~1: Weak to medium peaks from the C-H stretching of the aromatic ring.

o ~2950-2850 cm~1: Medium peaks from the C-H stretching of the cyclopentane ring.
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o ~1600, 1475 cm~*: Peaks associated with the C=C stretching vibrations within the

aromatic ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[17][18] It elucidates the chemical environment of each proton (*H NMR) and carbon
atom (*3C NMR).[19]

e Principle: Atomic nuclei with a non-zero spin (like *H and 13C) behave like tiny magnets. In a
strong external magnetic field, they can align with or against the field. Applying
radiofrequency energy can cause these nuclei to "flip" between spin states. The precise
energy required for this resonance is highly sensitive to the local electronic environment,
allowing differentiation of atoms within a molecule.[17][18]

o Methodology:

o Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
ds). The choice of solvent is critical; it must dissolve the compound without containing

protons that would interfere with the spectrum.
o Transfer the solution to an NMR tube.
o Acquire the *H and 3C NMR spectra according to the instrument's standard parameters.
e Predicted 'H NMR Signals (in CDCl3):

o ~8.3 ppm & ~7.7 ppm: Two sets of doublets, integrating to 2 protons each. These
represent the aromatic protons of the para-substituted nitrophenyl ring. The protons ortho
to the nitro group will be further downfield (~8.3 ppm) due to its strong electron-
withdrawing effect.

o ~2.5-1.8 ppm: A series of complex multiplets, integrating to 8 protons, corresponding to the
aliphatic protons of the cyclopentane ring.

» Predicted *C NMR Signals (in CDCls):
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o ~148-145 ppm: Quaternary carbons of the aromatic ring (one attached to the NO2z group
and one to the cyclopentane ring).

o ~129-124 ppm: Aromatic carbons bearing a hydrogen atom.
o ~120 ppm: The carbon of the nitrile group (-C=N).

o ~40-25 ppm: Signals corresponding to the carbons of the cyclopentane ring, including one
guaternary carbon at the point of substitution.

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the exact molecular weight of a compound and can
provide structural information through analysis of fragmentation patterns.

» Principle: The sample is vaporized and ionized. The resulting ions are accelerated through a
magnetic or electric field, which separates them based on their m/z ratio. A detector records
the abundance of each ion.

o Methodology (e.g., Electrospray lonization - ESI):
o Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
o Infuse the solution directly into the mass spectrometer.
o Acquire the spectrum in positive or negative ion mode.

o Expected Result:

o The primary observation will be the molecular ion peak. Given the molecular formula
C12H12N202, the monoisotopic mass is 216.09 Da.[4] One would expect to see a
prominent signal corresponding to the protonated molecule [M+H]* at m/z 217.1, or the
sodium adduct [M+Na]* at m/z 239.1.

Conclusion
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While 1-(4-nitrophenyl)cyclopentanecarbonitrile is a readily available synthetic building
block, its fundamental physical properties are not well-established in the scientific literature.
This guide provides the necessary theoretical foundation and actionable experimental protocols
for researchers, scientists, and drug development professionals to thoroughly characterize the
compound. By systematically determining the melting point, solubility profile, and spectroscopic
fingerprint (FTIR, NMR, MS), one can ensure the identity, purity, and suitability of this molecule
for its intended application, upholding the highest standards of scientific integrity and enabling
robust and reproducible research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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